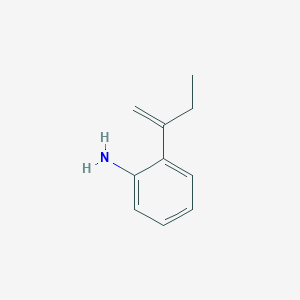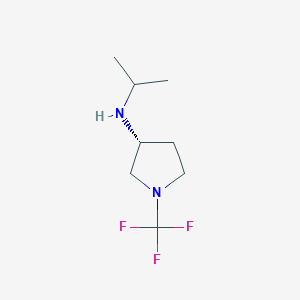![molecular formula C17H18ClN B13958875 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a chemical compound that belongs to the class of cyclooctapyridines This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a hexahydrocycloocta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable phenyl-substituted cyclooctanone with a chlorinating agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine include:
- 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
- 2-(4-Ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a chloro group and a phenyl group attached to the hexahydrocycloocta[b]pyridine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18ClN |
|---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
2-chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C17H18ClN/c18-17-12-15(13-8-4-3-5-9-13)14-10-6-1-2-7-11-16(14)19-17/h3-5,8-9,12H,1-2,6-7,10-11H2 |
InChI Key |
CRIVIMKHXVCZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CC(=N2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


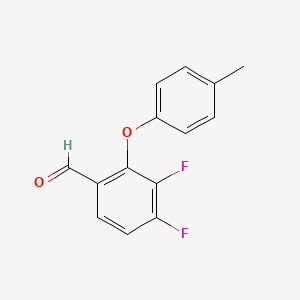


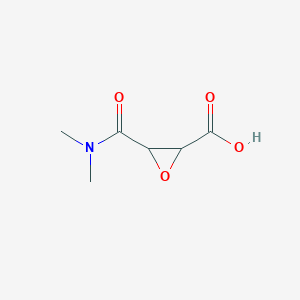
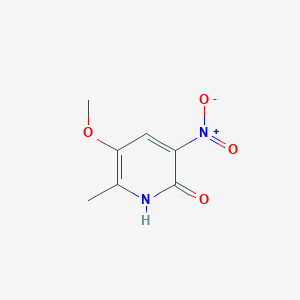
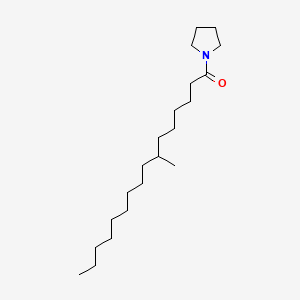
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
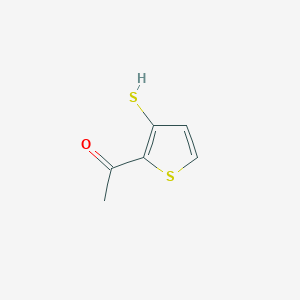
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
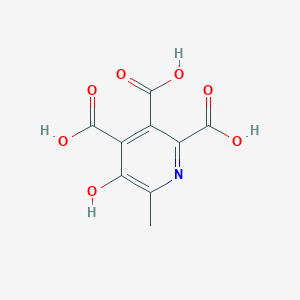
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
